(1S)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine hydrochloride (1S)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1807939-17-8
VCID: VC3021984
InChI: InChI=1S/C6H10N2O.ClH/c1-4-3-6(5(2)7)8-9-4;/h3,5H,7H2,1-2H3;1H/t5-;/m0./s1
SMILES: CC1=CC(=NO1)C(C)N.Cl
Molecular Formula: C6H11ClN2O
Molecular Weight: 162.62 g/mol

(1S)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine hydrochloride

CAS No.: 1807939-17-8

Cat. No.: VC3021984

Molecular Formula: C6H11ClN2O

Molecular Weight: 162.62 g/mol

* For research use only. Not for human or veterinary use.

(1S)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine hydrochloride - 1807939-17-8

Specification

CAS No. 1807939-17-8
Molecular Formula C6H11ClN2O
Molecular Weight 162.62 g/mol
IUPAC Name (1S)-1-(5-methyl-1,2-oxazol-3-yl)ethanamine;hydrochloride
Standard InChI InChI=1S/C6H10N2O.ClH/c1-4-3-6(5(2)7)8-9-4;/h3,5H,7H2,1-2H3;1H/t5-;/m0./s1
Standard InChI Key QBMTWUGXENYRJQ-JEDNCBNOSA-N
Isomeric SMILES CC1=CC(=NO1)[C@H](C)N.Cl
SMILES CC1=CC(=NO1)C(C)N.Cl
Canonical SMILES CC1=CC(=NO1)C(C)N.Cl

Introduction

(1S)-1-(5-Methyl-1,2-oxazol-3-yl)ethan-1-amine hydrochloride is a chemical compound of interest in medicinal chemistry due to its structural properties and potential biological applications. The compound belongs to the class of oxazole derivatives, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various research and pharmaceutical applications.

Synthesis

The synthesis of (1S)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine hydrochloride typically involves the following steps:

  • Starting Materials:

    • 5-methylisoxazole derivatives.

    • Amino precursors such as ethanamine.

  • Reaction Conditions:

    • The reaction is carried out in the presence of hydrochloric acid to form the salt.

    • Organic solvents like ethanol or methanol may be used as reaction media.

  • Catalysis:

    • Acidic catalysts or base-mediated conditions might be employed for ring closure or functional group modifications.

The reaction yields a crystalline solid, which can be purified using recrystallization techniques.

Biological Relevance

Oxazole derivatives, including (1S)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine hydrochloride, are studied for their pharmacological properties:

  • Potential Therapeutic Applications:

    • Antimicrobial activity: Oxazole rings are known to inhibit bacterial and fungal growth.

    • CNS activity: Amino-substituted oxazoles show potential as neurotransmitter modulators.

  • Mechanism of Action:

    • The compound's activity may involve interactions with enzymes or receptors due to its electron-donating methyl and amino groups.

Safety and Handling

ParameterDetails
Hazard ClassificationNot classified as hazardous under standard guidelines but handle with care.
PrecautionsUse gloves and protective eyewear; avoid inhalation or skin contact.
Storage ConditionsStore in a cool, dry place away from light and moisture.

Research Findings

Recent studies have explored the role of oxazole derivatives in drug discovery:

  • Chemical Stability:

    • The hydrochloride form enhances solubility in aqueous solutions, making it suitable for biological assays .

  • Pharmacokinetics:

    • Preliminary computational studies suggest good absorption and metabolic stability profiles for related compounds.

  • Structure–Activity Relationship (SAR):

    • Modifications at the methyl group or amino group significantly influence biological activity.

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